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molecular formula C12H18N2O2 B3061354 1-(2,5-Dimethoxyphenyl)piperazine CAS No. 1019-06-3

1-(2,5-Dimethoxyphenyl)piperazine

Cat. No. B3061354
M. Wt: 222.28 g/mol
InChI Key: IZFHRJZAZNTUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468369B2

Procedure details

1.98 g of piperazine, 1.0 g of 1-bromo-2,5-dimethoxybenzene, 800 mg of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, 310 mg of palladium(II) acetate and 2.25 g of cesium carbonate are dissolved in 30 ml of 1,4-dioxane and stirred at 100° C. under an argon atmosphere for 24 hours. The reaction mixture is extracted with 50 ml of saturated sodium bicarbonate solution and 50 ml of saturated sodium chloride solution, and the combined aqueous phases are basified with 2N sodium hydroxide solution and extracted five times with 50 ml of dichloromethane each time. The combined organic phases are dried over MgSO4 and then the solvent is removed in vacuo. 500 mg of 1-(2,5-dimethoxyphenyl)piperazine are obtained as an amorphous solid.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
310 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:9]=1[O:16][CH3:17].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][O:14][C:12]1[CH:13]=[CH:8][C:9]([O:16][CH3:17])=[CH:10][C:11]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)OC
Name
Quantity
800 mg
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
cesium carbonate
Quantity
2.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
310 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. under an argon atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with 50 ml of saturated sodium bicarbonate solution and 50 ml of saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted five times with 50 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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